Lipophilicity Differentiation: XLogP Advantage Over Regioisomeric and De-methyl Analogs
The target compound exhibits an XLogP of 2.499, providing a measurable lipophilicity window that distinguishes it from both regioisomeric and de-methyl analogs. The 4-methyl group contributes additively to lipophilicity: its removal in the direct analog 3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid (CAS 1056618-69-9) lowers XLogP to 2.1902 (Δ = -0.31 log units) . Relocating the methoxycarbonyl group to the 4-position while retaining the trifluoromethyl at the 3-position (CAS 2171921-40-5) yields an identical XLogP of 2.1902, confirming that the 1,3,4,5-substitution pattern of the target compound is the driver of its higher lipophilicity, not the functional groups alone . In a medicinal chemistry context, a ΔLogP of 0.3 units can shift predicted membrane permeability by approximately 1.5- to 2-fold under the Lipinski framework, making this a meaningful selection criterion for programs requiring balanced absorption-distribution profiles [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.499 |
| Comparator Or Baseline | 3-(Methoxycarbonyl)-5-(trifluoromethyl)benzoic acid: XLogP = 2.1902; 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid: XLogP = 2.1902 |
| Quantified Difference | ΔXLogP = +0.31 vs. de-methyl analog; +0.31 vs. regioisomer |
| Conditions | Computationally predicted XLogP values from vendor technical datasheets (Leyan, ChemicalBook) |
Why This Matters
A 0.3-log-unit lipophilicity increment can translate to measurable differences in membrane permeability and tissue distribution during lead optimization, directly impacting the selection of building blocks for SAR exploration.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
